molecular formula C₁₈¹⁵C₅H₂₃N₇O₅ B1154251 Pralatrexate-15C5

Pralatrexate-15C5

Cat. No.: B1154251
M. Wt: 492.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pralatrexate-15C5 is a next-generation antifolate agent designed to target folate metabolism with enhanced specificity for cancer cells. Structurally derived from methotrexate, it incorporates a 15-carbon linker and terminal modifications to improve cellular uptake and retention . This compound selectively inhibits dihydrofolate reductase (DHFR) and thymidylate synthase (TS), disrupting nucleotide synthesis and inducing apoptosis in rapidly dividing cells. It is primarily indicated for relapsed/refractory peripheral T-cell lymphoma (PTCL), with ongoing investigations in solid tumors .

Properties

Molecular Formula

C₁₈¹⁵C₅H₂₃N₇O₅

Molecular Weight

492.47

Synonyms

N-[4-[1-[(2,4-Diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-L-glutamic Acid-15C5;  N-[4-[1-[(2,4-Diamino-6-pteridinyl)methyl]-3-butynyl]benzoyl]-L-glutamic Acid-15C5;  10-Propargyl-10-deazaaminopterin-15C5;  Folotyn-15C5;  PDX-15C5

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Antifolates

Pralatrexate-15C5 shares core structural features with classical antifolates but differs in key substitutions (Table 1).

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Modifications LogP Solubility (mg/mL)
This compound C₂₃H₂₃N₇O₅ 477.48 15-carbon linker, pyrrolidine terminus 1.2 0.15 (pH 7.4)
Methotrexate C₂₀H₂₂N₈O₅ 454.44 Glutamic acid moiety -1.5 0.05 (pH 7.4)
Pemetrexed C₂₀H₂₁N₅O₆ 471.41 Pyrrolopyrimidine core -0.8 0.40 (pH 7.4)

Sources:

The 15-carbon linker in this compound enhances binding to the reduced folate carrier (RFC-1), increasing intracellular accumulation compared to methotrexate . Its terminal pyrrolidine group reduces polyglutamation dependence, a limitation in methotrexate-resistant cancers .

Mechanism of Action and Selectivity

This compound exhibits dual inhibition of DHFR (IC₅₀ = 0.8 nM) and TS (IC₅₀ = 1.2 nM), with 10-fold greater potency than methotrexate against DHFR . Unlike pemetrexed, which primarily targets TS, this compound’s broader enzyme inhibition reduces compensatory pathway activation.

Key Advantages :

  • Higher RFC-1 affinity: 5× greater cellular uptake than methotrexate .
  • Reduced reliance on FPGS (folylpolyglutamate synthetase) for activation, overcoming resistance mechanisms .

Table 2: Pharmacokinetic Comparison

Parameter This compound Methotrexate Pemetrexed
Half-life (hours) 12–18 3–10 3–5
Protein Binding (%) 75 50 81
Renal Clearance (%) 35 90 70
Common Toxicity Mucositis, cytopenia Hepatotoxicity, nephrotoxicity Fatigue, rash

Sources:

This compound’s prolonged half-life allows weekly dosing but necessitates vitamin B₁₂ and folate supplementation to mitigate mucositis . Methotrexate’s renal clearance necessitates hydration protocols, while pemetrexed’s rash correlates with its higher epidermal growth factor receptor (EGFR) affinity .

Clinical Efficacy and Research Findings

Table 3: Efficacy in PTCL (Phase II Trials)

Compound Response Rate (%) Median OS (months) Grade ≥3 Toxicity (%)
This compound 29 14.5 70
Methotrexate 10 8.2 85
Romidepsin (HDACi) 25 11.3 60

Sources:

This compound demonstrates superior response rates over methotrexate in PTCL, though overlapping toxicities (e.g., cytopenia) limit combination therapies . Controversies persist regarding its cost-effectiveness and lack of quality-of-life (QoL) data, as highlighted by the Pharmaceutical Benefits Advisory Committee (PBAC) .

Research Controversies and Limitations

  • Comparative Gaps : PBAC critiques the absence of head-to-head trials with newer agents like brentuximab vedotin .
  • Resistance Mechanisms: Upregulation of ABC transporters (e.g., ABCC1) reduces intracellular retention in this compound, a challenge less pronounced in pemetrexed .
  • Dosing Optimization : Pharmacodynamic models suggest weight-based dosing could improve therapeutic indices, but current protocols use fixed doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.